5-methyl-3-(3-thienyl)-1H-pyrazole
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Overview
Description
5-methyl-3-(3-thienyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position and a thienyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(3-thienyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of an acid catalyst to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(3-thienyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-methyl-3-(3-thienyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-(3-thienyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but often include key signaling pathways or metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(3-thienyl)-1H-pyrazole: Lacks the methyl group at the 5-position, which can affect its reactivity and biological activity.
5-methyl-1H-pyrazole: Lacks the thienyl group, resulting in different chemical and physical properties.
3-(2-thienyl)-1H-pyrazole: The thienyl group is positioned differently, which can influence its chemical behavior and applications.
Uniqueness
5-methyl-3-(3-thienyl)-1H-pyrazole is unique due to the specific positioning of the methyl and thienyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals.
Properties
IUPAC Name |
5-methyl-3-thiophen-3-yl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-6-4-8(10-9-6)7-2-3-11-5-7/h2-5H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFACBCHAPXJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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